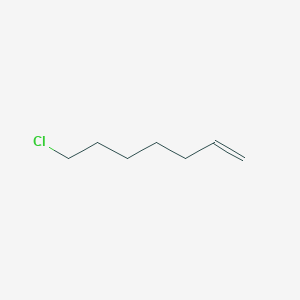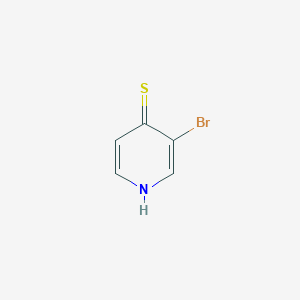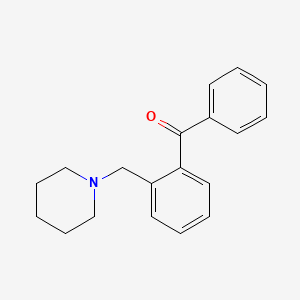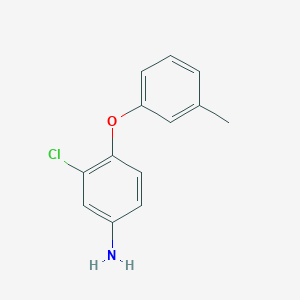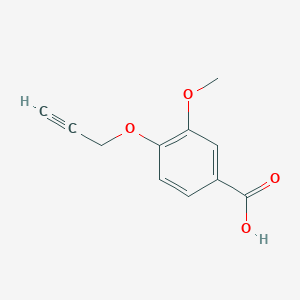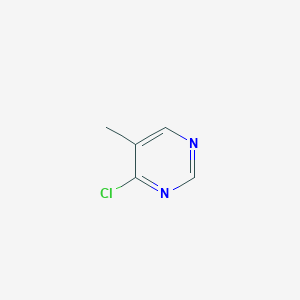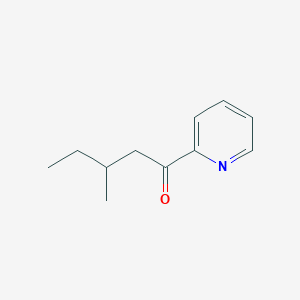
2-Methylbutyl 2-pyridyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbutyl 2-pyridyl ketone is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is used for research purposes.
Synthesis Analysis
The synthesis of 2-pyridyl ketones, including 2-Methylbutyl 2-pyridyl ketone, has been reported in the literature . A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been described, where the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .Molecular Structure Analysis
The molecular structure of 2-Methylbutyl 2-pyridyl ketone has been analyzed in several studies . The Schiff base ligands act as NNNN tetradentate ligands coordinating through pyridine nitrogens and azomethine nitrogens to transition metal ions .Chemical Reactions Analysis
The chemical reactions involving 2-Methylbutyl 2-pyridyl ketone have been studied . For instance, the coupling of 2-lithiopyridine with readily available esters afforded preferentially 2-pyridyl ketones through the formation of stable five-membered chelated intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylbutyl 2-pyridyl ketone include a boiling point of 260.2±13.0 °C . More detailed properties are not provided in the retrieved papers.科学的研究の応用
Catalytic Applications
The compound and its derivatives are utilized in catalytic processes. For example, a study by Hadžović et al. (2007) demonstrated the use of 2-amino-2-(2-pyridyl)propane (appH), a related compound, in the catalytic hydrogenation of ketones. This research highlighted the role of the pyridyl group in activating ruthenium complexes for hydrogenation processes, providing insights into catalyst design for efficient hydrogenation reactions (Hadžović et al., 2007).
Synthetic Chemistry
In synthetic chemistry, 2-pyridyl ketones serve as precursors for various bioactive molecules and ligands for asymmetric catalysis. Sun et al. (2020) reported a practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow, showcasing their importance in generating bioactive compounds and intermediates for pharmaceutical applications (Sun et al., 2020).
Material Science
In the field of materials science, compounds containing 2-pyridyl ketone moieties are used to develop novel metal-organic frameworks and luminescent materials. Anastasiadis et al. (2015) explored the use of methyl 2-pyridyl ketone oxime in zinc(II)/lanthanide(III) chemistry to create dinuclear Zn(II)Ln(III) complexes with potential applications in photoluminescence and magnetization relaxation (Anastasiadis et al., 2015).
Antimicrobial Activity
Shaabani et al. (2013) synthesized novel binuclear Cu(II) complexes combining a semicarbazone Schiff base with 2-pyridyl ketone and evaluated their antimicrobial activity. This work contributes to the development of new antimicrobial agents with potential pharmaceutical applications (Shaabani et al., 2013).
Environmental Chemistry
Alonso et al. (1983) described the use of salicyloylhydrazones of di-2-pyridyl ketone for the atomic absorption spectrometry determination of lead in water, highlighting the environmental applications of these compounds in detecting and quantifying heavy metals (Alonso et al., 1983).
将来の方向性
特性
IUPAC Name |
3-methyl-1-pyridin-2-ylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-9(2)8-11(13)10-6-4-5-7-12-10/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHFATGEYVXGFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30542882 |
Source


|
| Record name | 3-Methyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbutyl 2-pyridyl ketone | |
CAS RN |
898779-68-5 |
Source


|
| Record name | 3-Methyl-1-(2-pyridinyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)
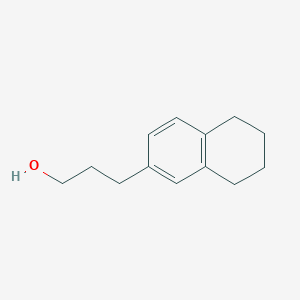

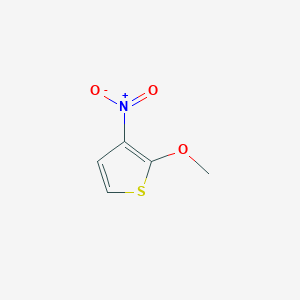
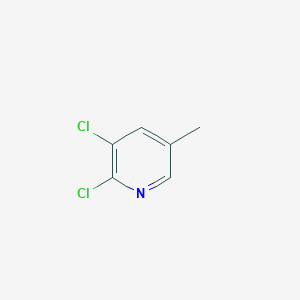
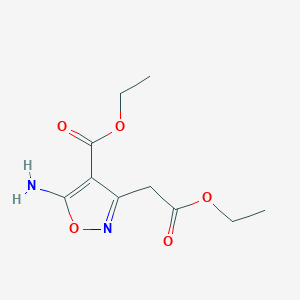
![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)
